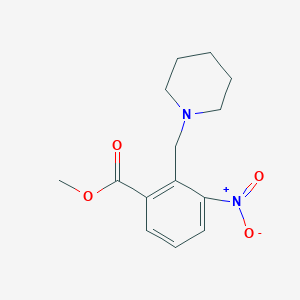

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

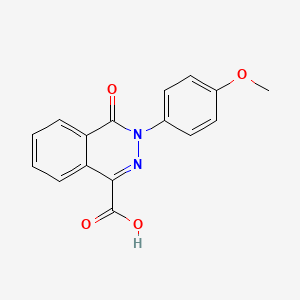

“Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate” is a chemical compound with the molecular formula C14H18N2O4 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate” can be represented by the SMILES notation: COC(=O)C1=C(C(=CC=C1)N+[O-])CN2CCCCC2 . This indicates that the molecule contains a methyl ester group (COC=O), a nitro group (N+[O-]), and a piperidine ring (N2CCCCC2) attached to a benzene ring.Physical And Chemical Properties Analysis

“Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate” has a molecular weight of 278.3 g/mol . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved sources.Aplicaciones Científicas De Investigación

Hammett Relationship in Tetrasubstituted Thiophens : Spinelli, Consiglio, and Corrao (1972) demonstrated the application of the Hammett relationship to tetrasubstituted thiophens, specifically the kinetics of piperidino-debromination in methanol. This study is relevant for understanding the chemical behavior of similar compounds (Spinelli, Consiglio, & Corrao, 1972).

Voltage-Clamp Studies of Methyl Pyridine Carboxylate Derivatives : Visentin et al. (1999) explored the synthesis and voltage-clamp studies of methyl pyridine carboxylate derivatives and their analogues. These compounds showed significant interactions with L-type Ca2+ channels, which is crucial for understanding their pharmacological applications (Visentin et al., 1999).

Photochemical Isomerization of Benzisothiazole Derivatives : Tanikawa et al. (2010) investigated the photochemical isomerization of benzisothiazole derivatives, including the effects of nitro-substitution. This study aids in understanding the photochemical properties of similar nitro-substituted compounds (Tanikawa et al., 2010).

Substitution of o-Nitrophenyl Sulfides : Dudová et al. (2002) focused on the preparation of substituted methyl o-nitrophenyl sulfides. This is important for synthesizing and identifying compounds with similar structures (Dudová et al., 2002).

Nucleophilic Substitutions in Pyridine Rings : Hamed (1997) studied the kinetics of reactions involving chloro-nitropyridines with piperidine and morpholine. Such studies are fundamental for understanding the reactions of nitro-substituted compounds like Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate (Hamed, 1997).

Propiedades

IUPAC Name |

methyl 3-nitro-2-(piperidin-1-ylmethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-20-14(17)11-6-5-7-13(16(18)19)12(11)10-15-8-3-2-4-9-15/h5-7H,2-4,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTMBSKVBMSORC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-nitro-2-(piperidinomethyl)benzenecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2448170.png)

![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)

![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2448181.png)

![Benzo[d]thiazol-6-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2448182.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2448186.png)

![Ethyl 3-(4-chlorophenyl)-5-[(2-methoxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2448187.png)

![3-(2,6-Dichlorophenyl)-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2448188.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2448190.png)